Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate
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Overview
Description
Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of esters It features a prop-2-yn-1-yl group attached to a 2-(4-hydroxyphenoxy)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the phenoxy group can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate: A structurally related ester with a thiophene ring.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Compounds with similar alkyne functionality but different aromatic systems
Uniqueness
Prop-2-yn-1-yl 2-(4-hydroxyphenoxy)propanoate is unique due to its combination of an alkyne group and a phenoxy ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
87129-37-1 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
prop-2-ynyl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C12H12O4/c1-3-8-15-12(14)9(2)16-11-6-4-10(13)5-7-11/h1,4-7,9,13H,8H2,2H3 |
InChI Key |
HJKUMDDSMXEAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC#C)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
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